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Compound of Interest

Compound Name: SR16835

Cat. No.: B10770995 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for conducting a receptor binding assay for

SR16835, a potent agonist for the Opioid Receptor-Like 1 (ORL1), also known as the

Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), with secondary partial agonist

activity at the mu-opioid receptor (MOR).

Introduction
SR16835 is a valuable research compound for investigating the physiological and pathological

roles of the NOP receptor system. A quantitative receptor binding assay is fundamental for

characterizing the affinity and selectivity of SR16835 and similar compounds. This document

outlines a competitive radioligand binding assay protocol using cell membranes expressing the

human ORL1 receptor.

Quantitative Data Summary
The following table summarizes the binding affinity of SR16835 for the human ORL1 (NOP)

and mu-opioid (MOR) receptors.
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Compound Receptor Binding Affinity (Ki) Agonist Activity

SR16835 ORL1 (NOP) 11.4 nM[1][2] Full Agonist[1][2]

SR16835 Mu-Opioid (MOR) 79.9 nM[1][2] Partial Agonist[1][2][3]

Experimental Workflow
The following diagram illustrates the general workflow for the SR16835 receptor binding assay.
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Diagram of the experimental workflow for the SR16835 receptor binding assay.
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Detailed Experimental Protocol: Competitive
Radioligand Binding Assay for SR16835 at the ORL1
Receptor
This protocol is designed for a 96-well plate format.

I. Materials and Reagents
Cell Membranes: Cell membranes prepared from a stable cell line overexpressing the

human ORL1 (NOP) receptor (e.g., CHO-K1 or HEK293 cells).

Radioligand: [³H]-Nociceptin (specific activity ~40-60 Ci/mmol).

Test Compound: SR16835.

Non-specific Binding Control: Unlabeled Nociceptin.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5%

polyethyleneimine (PEI).

Scintillation Cocktail.

96-well microplates.

Plate shaker.

Filtration manifold.

Microplate scintillation counter.

II. Membrane Preparation
Thaw the frozen cell membranes expressing the ORL1 receptor on ice.
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Homogenize the membranes in ice-cold Assay Buffer.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]

Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of

protein per well).[4]

III. Assay Procedure
Prepare Compound Dilutions:

Prepare a stock solution of SR16835 in a suitable solvent (e.g., DMSO).

Perform serial dilutions of SR16835 in Assay Buffer to achieve a range of final

concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

Set up the Assay Plate:

Add 50 µL of Assay Buffer to the "Total Binding" wells.

Add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM final concentration)

to the "Non-specific Binding" wells.

Add 50 µL of the various dilutions of SR16835 to the "Competition" wells.

Add Radioligand:

Dilute [³H]-Nociceptin in Assay Buffer to a concentration that is 5 times the final desired

concentration (typically near its Kd value, e.g., 0.5-1.0 nM final concentration).

Add 50 µL of the diluted [³H]-Nociceptin to all wells.

Add Cell Membranes:

Add 150 µL of the diluted cell membrane preparation to all wells.[4]

The final assay volume will be 250 µL.[4]

Incubation:
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Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle

agitation.[4]

IV. Filtration and Detection
Filtration:

Rapidly terminate the incubation by filtering the contents of the plate through the pre-

treated glass fiber filter plate using a vacuum filtration manifold.

Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound

radioligand.

Drying and Scintillation Counting:

Dry the filter plate under a lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).

[4]

Add scintillation cocktail to each well.

Count the radioactivity in a microplate scintillation counter.

V. Data Analysis
Calculate Specific Binding:

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

Determine IC₅₀:

Plot the percentage of specific binding against the logarithm of the SR16835
concentration.

Fit the data using a non-linear regression model (sigmoidal dose-response with variable

slope) to determine the IC₅₀ value (the concentration of SR16835 that inhibits 50% of the

specific binding of the radioligand).

Calculate Ki:
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

[L] is the concentration of the radioligand used in the assay.

Kd is the dissociation constant of the radioligand for the receptor.

SR16835 (ORL1 Receptor) Signaling Pathway
SR16835, as a potent ORL1 (NOP) receptor agonist, is expected to activate the downstream

signaling pathways characteristic of this G-protein coupled receptor. The ORL1 receptor

primarily couples to inhibitory G-proteins (Gi/o).[5]
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Signaling pathway of the ORL1 (NOP) receptor activated by SR16835.

Activation of the ORL1 receptor by an agonist like SR16835 initiates a cascade of intracellular

events:
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Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Modulation of Ion Channels: The G-protein subunits also directly modulate ion channel

activity, leading to the activation of inwardly rectifying potassium (K+) channels and the

inhibition of voltage-gated calcium (Ca²⁺) channels.[5][6] This results in neuronal

hyperpolarization and reduced neurotransmitter release.

Activation of MAPK Pathway: The ORL1 receptor can also signal through the mitogen-

activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which can influence

gene transcription and other cellular processes.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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